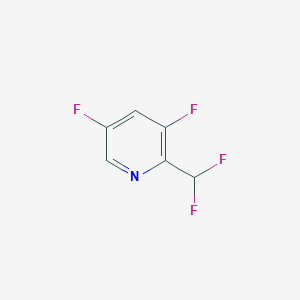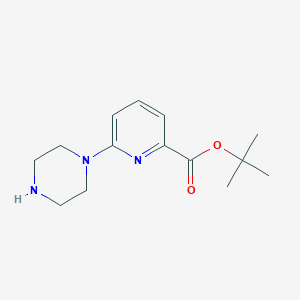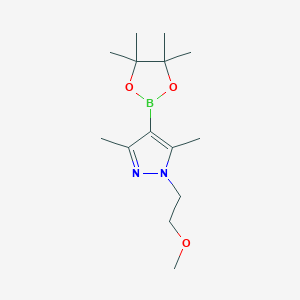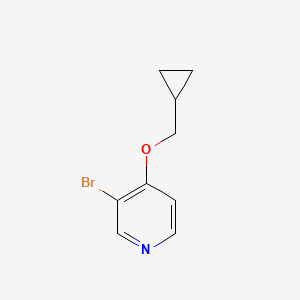
3-Brom-4-(Cyclopropylmethoxy)pyridin
Übersicht
Beschreibung
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a chemical compound with the CAS Number: 1357095-18-1 . It has a molecular weight of 228.09 and its linear formula is C9H10BrNO .
Synthesis Analysis
The synthesis of pyridine derivatives like “3-Bromo-4-(cyclopropylmethoxy)pyridine” often involves reactions such as the Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift . More specific synthesis routes for this compound were not found in the search results.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(cyclopropylmethoxy)pyridine” can be represented by the linear formula C9H10BrNO . Detailed structural analysis was not found in the search results.
Physical And Chemical Properties Analysis
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 3-Brom-4-(Cyclopropylmethoxy)pyridin bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet. Seine Struktur ist für weitere chemische Modifikationen geeignet, was es zu einem wertvollen Zwischenprodukt in der Arzneimittelforschung und -entwicklung macht .
Materialwissenschaft
Diese Verbindung spielt eine Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Sein Pyridin-Molekülteil kann mit anderen Molekülen und Materialien interagieren und deren Eigenschaften möglicherweise verändern .
Chemische Synthese
This compound: ist ein Schlüsselzwischenprodukt in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, darunter Kupplungsreaktionen wie die Suzuki-Miyaura-Kupplung, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen in komplexen organischen Molekülen zu bilden .
Landwirtschaftliche Forschung
Im Bereich der Landwirtschaft könnte diese Verbindung für die Synthese neuer Agrochemikalien untersucht werden. Sein Bromatom ist eine gute Abgangsgruppe, die durch andere funktionelle Gruppen ersetzt werden kann, die neuen Pestiziden oder Herbiziden wünschenswerte Eigenschaften verleihen können .
Umweltstudien
Umweltstudien können This compound bei der Analyse von Umweltproben einsetzen. Es könnte als Standard oder Reagenz bei der Detektion und Quantifizierung von pyridinbasierten Verunreinigungen dienen .
Biochemie
In der Biochemie kann die Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die Pyridinnukleotid-abhängige Enzyme betreffen. Es kann auch verwendet werden, um Biostoffe oder Biomoleküle zu modifizieren, was die Untersuchung ihrer Funktion und Struktur unterstützt .
Molekulardynamiksimulationen
Die strukturellen Merkmale von This compound machen es für Molekulardynamiksimulationen geeignet, die Einblicke in sein Verhalten und seine Wechselwirkungen auf molekularer Ebene liefern können. Dies ist besonders nützlich bei der Konstruktion von Molekülen mit spezifischen Eigenschaften .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Referenzmaterial zur Kalibrierung von Instrumenten oder zur Entwicklung neuer analytischer Methoden verwendet werden. Seine einzigartige Struktur ermöglicht präzise Messungen und Methodenvalidierung .
Safety and Hazards
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Brominated pyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of 3-Bromo-4-(cyclopropylmethoxy)pyridine likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron group through a palladium-catalyzed reaction . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(cyclopropylmethoxy)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-(cyclopropylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications.
Cellular Effects
The effects of 3-Bromo-4-(cyclopropylmethoxy)pyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, 3-Bromo-4-(cyclopropylmethoxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been involved in free radical bromination and nucleophilic substitution reactions . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-4-(cyclopropylmethoxy)pyridine over time in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical effects . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(cyclopropylmethoxy)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
3-Bromo-4-(cyclopropylmethoxy)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions catalyzed by aryl halides, affecting the synthesis of complex organic molecules
Transport and Distribution
The transport and distribution of 3-Bromo-4-(cyclopropylmethoxy)pyridine within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining its efficacy and potential side effects in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Bromo-4-(cyclopropylmethoxy)pyridine plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its biochemical interactions and overall effects on cellular function.
Eigenschaften
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASBCPGRAIAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
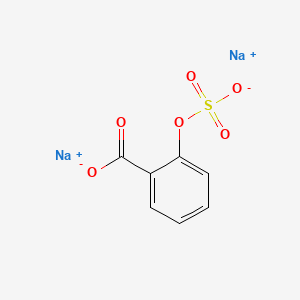
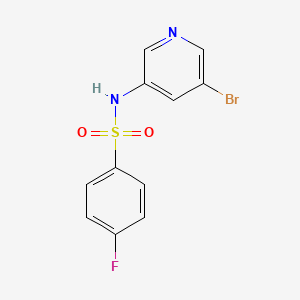
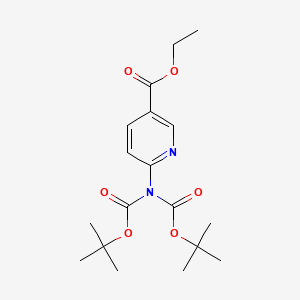


![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)

